molecular formula C27H32N2O3 B2895719 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 941912-56-7

1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B2895719
CAS No.: 941912-56-7
M. Wt: 432.564
InChI Key: YJZFPFOXKGDUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol is a synthetic piperazine derivative characterized by a diphenylmethyl group attached to the piperazine ring and a 2-methoxyphenoxypropane-2-ol side chain. The compound’s molecular formula is C₂₇H₃₁N₂O₃, with an average molecular weight of 437.55 g/mol and a ChemSpider ID of 333749-57-8 .

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-31-25-14-8-9-15-26(25)32-21-24(30)20-28-16-18-29(19-17-28)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,24,27,30H,16-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZFPFOXKGDUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented by the following structure:

C21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_3
  • Molecular Weight : 354.44 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The synthesis of piperazine derivatives typically involves multiple steps, including the reaction of piperazine with diphenylmethyl groups and subsequent modifications to introduce the methoxyphenoxy moiety. This synthetic route is crucial for developing compounds with enhanced biological activity.

Inotropic Effects

Research indicates that this compound exhibits significant inotropic effects, particularly in cardiac tissues. A study highlighted that related compounds produced greater inotropic responses in rat hearts compared to guinea pig hearts, suggesting species-specific activity profiles . This characteristic may be beneficial for treating heart conditions where increased contractility is desired.

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. A related compound demonstrated effective antibacterial action against various strains, including Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) indicating potent bactericidal effects . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. For instance, some studies have shown that these compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Cardiac Activity Demonstrated significant inotropic effects in isolated rat hearts .
Antimicrobial Testing Exhibited potent activity against bacterial strains such as S. aureus and MRSA .
Neuropharmacology Inhibition of AChE suggests potential applications in cognitive enhancement .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Compounds similar to 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol have been studied for their potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Antipsychotic Properties :
    • The piperazine moiety is often associated with antipsychotic activity. Studies suggest that compounds with similar structures may exhibit efficacy in treating schizophrenia and other psychotic disorders by antagonizing dopamine receptors .
  • Neuroprotective Effects :
    • Emerging research highlights the neuroprotective properties of certain piperazine derivatives. These compounds may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy.

Case Study 2: Neuroprotective Activity

Research published in a peer-reviewed journal reported that certain piperazine derivatives could reduce neuronal apoptosis in models of oxidative stress. The study indicated that these compounds could potentially be developed into therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Comparison with Similar Compounds

Key Analogue: 1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol

  • Structure: Replaces the diphenylmethyl group with an indolyloxy moiety and substitutes the piperazine with an ethylamino linker.
  • Activity: Exhibits α₁-adrenolytic activity (pA₂ = 7.2–8.1) due to interactions with adrenergic receptors. The 2-methoxyphenoxy group enhances receptor binding via hydrogen bonding .
  • Comparison : The diphenylmethyl group in the target compound may increase lipophilicity and CNS penetration but reduce α₁-adrenergic selectivity compared to the indole-based analogue .

Radioprotective Piperazine Derivatives

Key Analogue: 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol

  • Structure: Features a nitro group at the 4-position of the phenoxy ring and a hydroxyethyl-piperazine substituent.
  • Activity : Demonstrated radioprotective efficacy in vitro (EC₅₀ = 12 μM) by scavenging free radicals and enhancing DNA repair. The nitro group contributes to redox activity .

Ion Channel Modulators

Key Analogue: VU573 (Kir1.1/GIRK Channel Inhibitor)

  • Structure : Contains a benzimidazol-1-yl group instead of diphenylmethyl-piperazine.
  • Activity: Inhibits GIRK channels with IC₅₀ = 1.9 μM, attributed to its planar benzimidazole core and hydrogen-bonding methoxyphenoxy group .
  • Comparison : The bulkier diphenylmethyl-piperazine in the target compound may reduce GIRK affinity but enhance off-target interactions with lipid-rich membranes .

Structural and Pharmacological Comparison Table

Compound Name Key Substituents Pharmacological Target Potency/Activity Reference
Target Compound Diphenylmethyl-piperazine, 2-methoxy Inferred: Adrenergic/GIRK Not reported
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Indolyloxy, ethylamino α₁-Adrenergic receptor pA₂ = 7.2–8.1
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol Nitrophenoxy, hydroxyethyl-piperazine Radioprotection EC₅₀ = 12 μM
VU573 Benzimidazol-1-yl, methoxyphenoxy Kir1.1/GIRK channels IC₅₀ = 1.9 μM
Carvedilol EP Impurity-A Carbazolyl, methoxyphenoxy β-Adrenergic receptor (impurity) Molecular weight = 629.74 g/mol

Mechanistic and Substituent Effects

  • Diphenylmethyl Group : Enhances lipophilicity and CNS penetration but may reduce aqueous solubility. Observed in Carvedilol impurities (e.g., EP Impurity-A) to increase β-blocker off-target effects .
  • 2-Methoxyphenoxy Group: Critical for hydrogen bonding with receptor residues (e.g., Ser³⁹⁰ in α₁-adrenergic receptors) .
  • Piperazine Core : Facilitates conformational flexibility, allowing interactions with diverse targets (e.g., adrenergic receptors, ion channels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.